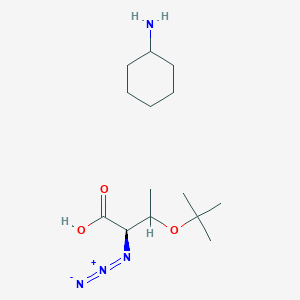
D-azidothreonine tert-butyl ether CHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-azidothreonine tert-butyl ether CHA salt is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a butanoic acid moiety, and a cyclohexanamine group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-azidothreonine tert-butyl ether CHA salt typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by azidation and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
D-azidothreonine tert-butyl ether CHA salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields amines, while oxidation can produce nitro compounds.
Scientific Research Applications
D-azidothreonine tert-butyl ether CHA salt has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-azidothreonine tert-butyl ether CHA salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical applications, including labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- (2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]pentanoic acid
Uniqueness
D-azidothreonine tert-butyl ether CHA salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H28N4O3 |
|---|---|
Molecular Weight |
300.4 |
Synonyms |
cyclohexanaminium (2S,3R)-2-azido-3-tert-butoxybutanoate; N3-Thr(OtBu)-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





